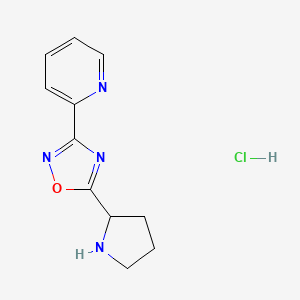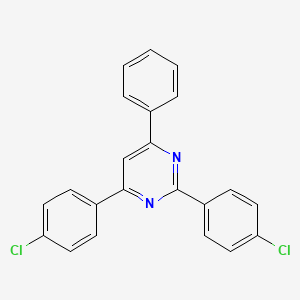
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The addition of phenyl and ethyl-methylphenyl groups further enhances its chemical properties, making it a subject of study in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinazolin-4-amine, which is then subjected to a substitution reaction with 2-ethyl-6-methylphenylamine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure hydrochloride form.
化学反应分析
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline core, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For instance, oxidation reactions may need to be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group may yield a carboxylic acid derivative, while reduction of the quinazoline core can lead to the formation of a dihydroquinazoline compound.
科学研究应用
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The exact pathways and molecular targets are still under investigation, but its quinazoline core is known to play a crucial role in its activity.
相似化合物的比较
Similar Compounds
Acetochlor: A chloroacetanilide herbicide with a similar ethyl-methylphenyl group.
N-(2-ethyl-6-methylphenyl)-2-chloroacetamide: An aromatic amide with a similar structural motif.
Metolachlor: Another chloroacetanilide herbicide with structural similarities.
Uniqueness
What sets N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride apart is its quinazoline core, which imparts unique chemical and biological properties. Unlike the herbicides mentioned, this compound is primarily studied for its potential therapeutic applications and its role in advanced material science.
属性
分子式 |
C23H22ClN3 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C23H21N3.ClH/c1-3-17-13-9-10-16(2)21(17)25-23-19-14-7-8-15-20(19)24-22(26-23)18-11-5-4-6-12-18;/h4-15H,3H2,1-2H3,(H,24,25,26);1H |
InChI 键 |
CQKHQMGSZKYNTA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)



![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)

![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)

